D-homoserine lactone

Overview

Description

D-homoserine lactone is an enantiomer of L-homoserine lactone . It is used for the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A . It is also used to produce atypical serine proteases for mechanism studies .

Synthesis Analysis

This compound is produced from aspartate via aspartate-4-semialdehyde, which is produced from β-phosphoaspartate . The enzyme homoserine dehydrogenase, in association with NADPH, catalyzes a reversible reaction that interconverts L-aspartate-4-semialdehyde to L-homoserine .

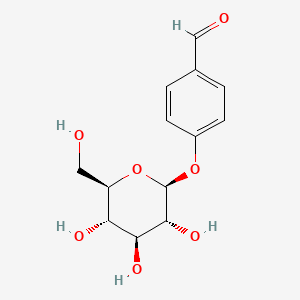

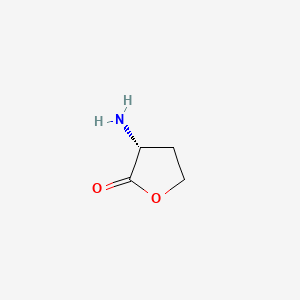

Molecular Structure Analysis

The acyl-homoserine lactones, AHLs, differ in their length of acyl chain as well as the substituents at the 3-position of the acyl chain . Some species of bacteria have a single AHL synthase enzyme and produce predominantly one type of AHL, whereas others have multiple AHL synthases and produce many types of AHLs .

Chemical Reactions Analysis

The homoserine lactones and their tosyl derivatives were reacted with hydroxyl amine to form the hydroxamic acids . These compounds are stable at neutral or alkaline pH, as in the extracellular fluids of animals, but slowly release hydroxyl amine at acid pH, as in the nucleus or mitochondria .

Physical and Chemical Properties Analysis

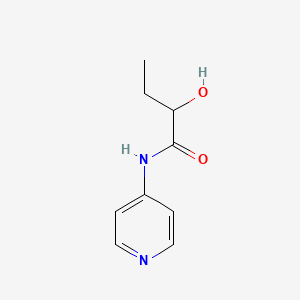

This compound has a molecular formula of C4H7NO2 . Its average mass is 117.103 Da . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 215.8±23.0 °C at 760 mmHg .

Mechanism of Action

Target of Action

D-homoserine lactone, also known as (3R)-3-aminooxolan-2-one, is a small signaling molecule involved in bacterial quorum sensing . It primarily targets the quorum sensing system in Gram-negative bacteria . The compound interacts with specific receptor proteins, such as LuxR-type cytoplasmic proteins, which are involved in the regulation of gene expression .

Mode of Action

This compound interacts with its targets by binding to the receptor proteins, stabilizing them, and enabling their dimerization . This interaction triggers an intracellular signaling cascade that activates the transcription of quorum sensing-regulated genes .

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. It plays a significant role in the regulation of bacterial genes that adapt to harsh environmental conditions . It is involved in the regulation of tasks such as biofilm formation, virulence activity of bacteria, production of antibiotics, plasmid conjugal transfer, pigmentation phenomenon, and production of exopolysaccharide (EPS) .

Result of Action

The action of this compound results in the modulation of bacterial behavior at a population level . By influencing quorum sensing, it can affect the production of virulence factors, biofilm formation, and other group behaviors of bacteria . This can have significant implications for the pathogenicity of bacteria and their interactions with their environment and hosts .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the bacterial cell density, as quorum sensing is a density-dependent mechanism . Moreover, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other microbial species .

Safety and Hazards

When handling D-homoserine lactone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The discovery of the general impact of these compounds on the detection of the bacterial quorum and on the dynamic and immune responses of eukaryotic cells opens up a new field of pathophysiology . The repertoire of chemical signals in roseobacters is anticipated to be large and result in complex chemical signaling pathways in lineage members, some of which may contribute to interspecies interactions and should be investigated further .

Biochemical Analysis

Biochemical Properties

D-homoserine lactone plays a significant role in biochemical reactions, particularly in the regulation of gene expression in bacteria . It interacts with various enzymes and proteins, such as LuxI-type enzymes, which synthesize AHL molecules, and LuxR-type proteins, which bind to AHLs to regulate quorum sensing-dependent gene expression . The nature of these interactions is primarily regulatory, influencing the behavior of bacterial populations .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating gene expression, impacting cell signaling pathways, and altering cellular metabolism . For instance, in Pseudomonas aeruginosa, a common Gram-negative bacterium, this compound regulates the production of virulence factors and biofilms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression . It exerts its effects at the molecular level by binding to LuxR-type proteins, which then regulate the expression of specific genes . This can result in changes such as enzyme activation or inhibition, and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can stimulate the growth and activity of microorganisms, enhance protein synthesis, and inhibit polysaccharide production, thereby effectively controlling nitrite nitrogen accumulation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine . It can also interact with enzymes or cofactors in these pathways .

Transport and Distribution

It is known that AHLs can freely diffuse across bacterial membranes, suggesting that this compound may be similarly transported and distributed .

Subcellular Localization

The subcellular localization of this compound is not well defined. Given its role in quorum sensing, it is likely that it is present in the cytoplasm where it can interact with intracellular proteins and influence gene expression .

Properties

IUPAC Name |

(3R)-3-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPWUUJVYOJNMH-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427587 | |

| Record name | homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-20-7, 51744-82-2 | |

| Record name | Homoserine Lactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of D-homoserine lactone in bacterial quorum sensing?

A1: this compound is a core structural component of acyl-homoserine lactones (AHLs), signaling molecules employed by Gram-negative bacteria for quorum sensing. Specifically, Vibrio harveyi utilizes three autoinducers: HAI-1 (N-(3-hydroxybutyryl)-D-homoserine lactone), AI-2, and CAI-1. [] These autoinducers are recognized by sensor kinases, ultimately influencing the expression of various genes, including those responsible for bioluminescence, exoproteolytic activity, and biofilm formation. []

Q2: How do structural modifications of this compound analogs affect their activity on the RhlI signal synthase in Pseudomonas aeruginosa?

A2: Research indicates that modifications to the this compound scaffold can significantly impact the activity of RhlI, an AHL synthase in P. aeruginosa. [] While the natural RhlI autoinducer, N-butyryl-L-homoserine lactone, does not inhibit the enzyme, long-chain, unsubstituted acyl-D-homoserine lactones and acyl-D-homocysteine thiolactones were found to be inhibitory. [] Conversely, some 3-oxoacyl-chain analogs demonstrated RhlI activation. [] This suggests distinct binding pockets within the enzyme for inhibitors and activators, highlighting the potential for targeted AHL analog design.

Q3: Can you elaborate on the heterogeneity observed in Vibrio harveyi populations despite their genetic homogeneity, particularly concerning this compound signaling?

A3: Studies on Vibrio harveyi have revealed phenotypic heterogeneity within genetically homogenous populations, even under high cell densities and autoinducer saturation. [] For instance, only 70% of cells in a population displayed strong bioluminescence, a quorum sensing-regulated phenotype. [] Similar variations were observed for promoters controlling exoproteolytic activity and type III secretion. [] This heterogeneity, independent of media, temperature, or strain, suggests a division of labor strategy within the bacterial population, even in the presence of uniformly high this compound-based autoinducer concentrations. []

Q4: How do the concentrations of this compound-based autoinducers fluctuate over time in a growing culture of Vibrio harveyi?

A4: The concentrations of this compound-containing autoinducers in Vibrio harveyi are dynamically regulated throughout its growth cycle. [] AI-2, a furanosylborate diester, is detectable first, inducing bioluminescence in the early and mid-exponential growth phases. [] HAI-1 (N-(3-hydroxybutyryl)-D-homoserine lactone) appears later, reaching peak concentrations alongside AI-2 in the late exponential phase, coinciding with sustained bioluminescence and induced exoproteolytic activity. [] Notably, only the presence of both HAI-1 and AI-2 in specific ratios supports stable biofilm formation, emphasizing the importance of precise temporal autoinducer control for Vibrio harveyi development. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.